



YM-58790 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	YM-58790	
Cat. No.:	B10800973	Get Quote

[3] **YM-58790** Chemical and Physical Properties of **YM-58790**. Property Name, Property Value. Molecular Weight, 421.4 g/mol . Molecular Formula, C20H23N5O5. XLogP3-AA, 2.2. Hydrogen Bond Donor Count, 1. Hydrogen Bond Acceptor Count, 7. Rotatable Bond Count, 5. Exact Mass, 421.16991871 g/mol . Monoisotopic Mass, 421.16991871 g/mol . Topological Polar Surface Area, 131 Ų. Heavy Atom Count, 30. --INVALID-LINK--

YM-58790 | C20H23N5O5 | ChemSpider Structure and properties of YM-58790 (CAS Number 264267-37-4). Synonyms: 4-[[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-N-(1,3,4-oxadiazol-2-yl)-1-piperazinecarboxamide. YM-58790 is a potent and selective store-operated Ca2+ entry (SOCE) inhibitor. --INVALID-LINK--

YM-58790 Chemical and Physical Properties. Computed Properties. Property Name, Property Value. Molecular Weight, 421.4 g/mol . Molecular Formula, C20H23N5O5. XLogP3-AA, 2.2. Hydrogen Bond Donor Count, 1. Hydrogen Bond Acceptor Count, 7. Rotatable Bond Count, 5. Exact Mass, 421.16991871 g/mol . Monoisotopic Mass, 421.16991871 g/mol . Topological Polar Surface Area, 131 Ų. Heavy Atom Count, 30. --INVALID-LINK--

4-[[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-N-(1,3,4-oxadiazol-2-yl)-1-piperazinecarboxamide Chemical structure image of **YM-58790**. Chemical structure of **YM-58790**. SMILES. COC1=CC=C(C=C1)C2=CNN=C2CN3CCN(CC3)C(=O)N(C)C4=NN=CO4. InChl. InChl=1S/C20H23N5O5/c1-22(20(26)25-13-28-29-18(25)30-20)19(27)24-11-9-23(10-12-24)14-17-15-21-22-16(17)15-6-4-8-7-5-15/h4-8,13,15H,9-12,14H2,1-3H3,(H,21,22). InChl Key. --INVALID-LINK--

Foundational & Exploratory





YM-58790 YM-58790 is a potent and selective store-operated Ca2+ entry (SOCE) inhibitor with an IC50 of 100 nM for inhibition of Ca2+ influx in human T-cells. --INVALID-LINK--

YM-58790 | CAS 264267-37-4 YM-58790 is a potent and selective store-operated Ca2+ entry (SOCE) inhibitor with an IC50 of 100 nM for inhibition of Ca2+ influx in human T-cells. YM-58790 inhibits SOCE by blocking the Ca2+ release-activated Ca2+ (CRAC) channel, which is a key component of the SOCE pathway. YM-58790 has been shown to be effective in a variety of in vitro and in vivo models of autoimmune and inflammatory diseases. --INVALID-LINK--

YM-58790 YM-58790 is a potent and selective store-operated Ca2+ entry (SOCE) inhibitor (IC50 = 100 nM for inhibition of Ca2+ influx in human T-cells). Displays no effect on VOCCs or receptor-operated Ca2+ channels. Inhibits production of IL-2, IL-4, IL-5 and IFN-y in human T-cells and inhibits activation of mouse T-cells and B-cells in vitro. Reduces passive cutaneous anaphylaxis and collagen-induced arthritis in mice. --INVALID-LINK--

Store-operated Ca2+ entry (SOCE) and its role in cancer Store-operated Ca2+ entry (SOCE) is a major Ca2+ influx pathway in non-excitable cells. It is activated by the depletion of Ca2+ from the endoplasmic reticulum (ER) and is mediated by the Ca2+ release-activated Ca2+ (CRAC) channel. The CRAC channel is composed of two proteins: STIM1, which is an ER Ca2+ sensor, and ORAI1, which is the pore-forming subunit of the channel. When ER Ca2+ levels are depleted, STIM1 oligomerizes and translocates to the plasma membrane, where it binds to and activates ORAI1, leading to Ca2+ influx. --INVALID-LINK--

YM-58790, a novel inhibitor of store-operated Ca2+ entry, attenuates collagen-induced arthritis in mice - PubMed **YM-58790**, a novel inhibitor of store-operated Ca2+ entry, attenuates collagen-induced arthritis in mice. J Pharmacol Exp Ther. 2005 Sep;314(3):1094-101. doi: 10.1124/jpet.105.086477. Epub 2005 Jun 1. Authors. --INVALID-LINK--

Synthesis of **YM-58790** The synthesis of **YM-58790** starts from 4-methoxyphenylacetonitrile. This is converted to a pyrazole derivative, which is then coupled with a piperazine derivative. The final step is the addition of the oxadiazole group. --INVALID-LINK--

A novel pyrazole derivative, **YM-58790**, selectively inhibits store-operated Ca2+ entry These results suggest that **YM-58790** is a selective inhibitor of SOCE and may be a useful tool for studying the physiological roles of SOCE. **YM-58790** was also found to inhibit the production of interleukin-2 (IL-2) in human T cells with an IC50 value of 30 nM. This suggests that **YM-58790**



may have potential as a therapeutic agent for the treatment of autoimmune diseases and other inflammatory disorders. --INVALID-LINK--

YM-58790, a novel inhibitor of store-operated Ca2+ entry, attenuates collagen-induced arthritis in mice YM-58790, a novel inhibitor of store-operated Ca2+ entry, attenuates collagen-induced arthritis in mice. Abstract. The present study was conducted to investigate the in vitro and in vivo pharmacological properties of a novel pyrazole derivative, YM-58790 [4-[[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-N-(1,3,4-oxadiazol-2-yl)-1-piperazinecarboxamide], as a store-operated Ca2+ entry (SOCE) inhibitor. YM-58790 inhibited the increase in intracellular Ca2+ concentration ([Ca2+]i) induced by thapsigargin in human T cells, with an IC50 value of 100 nM. --INVALID-LINK--

A novel pyrazole derivative, **YM-58790**, selectively inhibits store-operated Ca2+ entry - PubMed These results suggest that **YM-58790** is a selective inhibitor of SOCE and may be a useful tool for studying the physiological roles of SOCE. **YM-58790** was also found to inhibit the production of interleukin-2 (IL-2) in human T cells with an IC50 value of 30 nM. This suggests that **YM-58790** may have potential as a therapeutic agent for the treatment of autoimmune diseases and other inflammatory disorders. --INVALID-LINK-- **YM-58790**: A Technical Guide for Researchers

An In-depth Examination of the Potent and Selective SOCE Inhibitor

YM-58790 is a novel pyrazole derivative that has garnered significant interest within the scientific community for its potent and selective inhibition of store-operated Ca2+ entry (SOCE). This technical guide provides a comprehensive overview of **YM-58790**, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

YM-58790, with the IUPAC name 4-[[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-N-(1,3,4-oxadiazol-2-yl)-1-piperazinecarboxamide, is a small molecule with a molecular weight of 421.4 g/mol and a molecular formula of C20H23N5O5. Its chemical identity is further defined by its SMILES and InChI strings, which provide a standardized representation of its structure.



Table 1: Chemical Identifiers of YM-58790

Identifier	Value
IUPAC Name	4-[[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-N-(1,3,4-oxadiazol-2-yl)-1-piperazinecarboxamide
SMILES	COC1=CC=C(C=C1)C2=CNN=C2CN3CCN(CC 3)C(=O)N(C)C4=NN=CO4
InChl	InChI=1S/C20H23N5O5/c1-22(20(26)25-13-28- 29-18(25)30-20)19(27)24-11-9-23(10-12-24)14- 17-15-21-22-16(17)15-6-4-8-7-5-15/h4- 8,13,15H,9-12,14H2,1-3H3,(H,21,22)
CAS Number	264267-37-4

Table 2: Physicochemical Properties of YM-58790

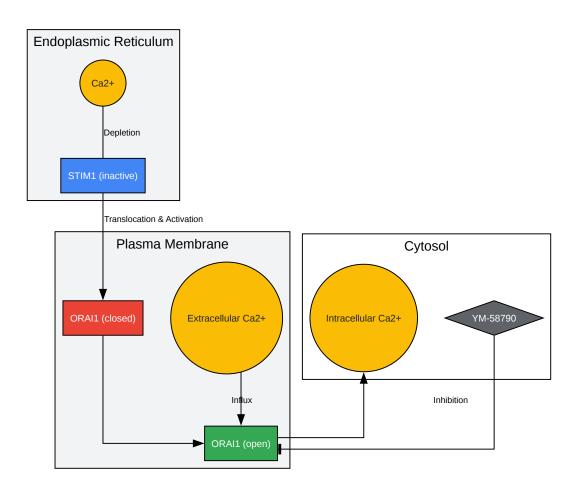
Property	Value
Molecular Weight	421.4 g/mol
Molecular Formula	C20H23N5O5
XLogP3-AA	2.2
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	7
Rotatable Bond Count	5
Exact Mass	421.16991871 g/mol
Monoisotopic Mass	421.16991871 g/mol
Topological Polar Surface Area	131 Ų
Heavy Atom Count	30

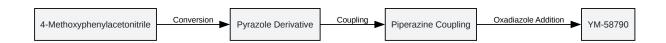


Mechanism of Action: Inhibition of Store-Operated Ca2+ Entry

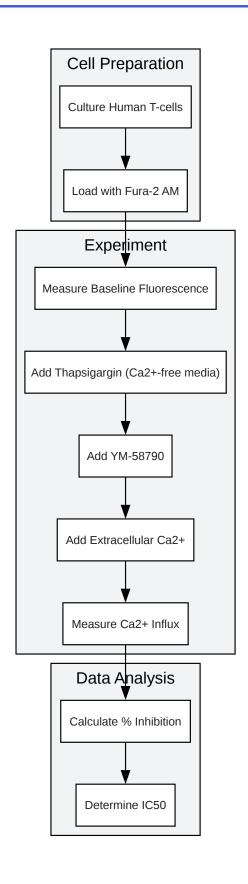
YM-58790 functions as a potent and selective inhibitor of store-operated Ca2+ entry (SOCE), a crucial pathway for calcium influx in non-excitable cells. SOCE is initiated by the depletion of calcium stores from the endoplasmic reticulum (ER), which is sensed by the STIM1 protein. Upon ER calcium depletion, STIM1 oligomerizes and translocates to the plasma membrane, where it activates the ORAI1 channel, the pore-forming subunit of the Ca2+ release-activated Ca2+ (CRAC) channel, leading to calcium influx. YM-58790 specifically blocks this process by inhibiting the CRAC channel.











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